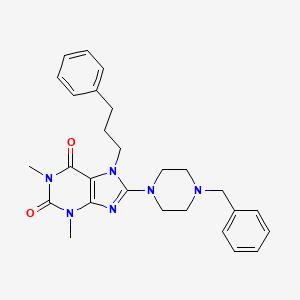
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide” is a complex organic compound. It contains several functional groups including an ethoxy group, a methylthiazol group, an isopropylsulfonyl group, and an acetamide group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely influence the overall shape and properties of the molecule, such as its polarity and potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents, while the presence of the acetamide group could allow for hydrogen bonding .科学的研究の応用
Antimicrobial Activity
Thiazol derivatives have been recognized for their antimicrobial properties. The presence of the thiazol ring in the compound suggests it could be effective against various bacterial and fungal species. Research indicates that similar structures have shown promising results in inhibiting microbial growth, which could make this compound a candidate for developing new antimicrobial agents .
Anticancer Properties
Compounds with a thiazol moiety have been associated with antiproliferative effects against certain cancer cell lines. This compound could potentially be investigated for its efficacy in inhibiting the growth of cancer cells, particularly in hormone-responsive cancers such as breast adenocarcinoma .
Anti-inflammatory Uses
The anti-inflammatory potential of thiazol derivatives is well-documented. This compound could be explored for its ability to modulate inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs .
Anticonvulsant Effects
Thiazol compounds have been studied for their anticonvulsant activities. This suggests that the compound may have applications in the treatment of epilepsy or other seizure-related disorders .
Antidiabetic Activity
The structural similarity of this compound to other thiazol derivatives that have shown antidiabetic activity suggests it could be used in the research and development of new treatments for diabetes by influencing insulin release or glucose metabolism .
Antiviral Research
Given the ongoing need for antiviral agents, particularly in the wake of global pandemics, this compound’s structure hints at potential antiviral properties. It could be part of studies aiming to discover novel compounds that can inhibit viral replication or entry into host cells .
作用機序
将来の方向性
The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it showed promise as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
特性
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-5-29-19-10-8-18(9-11-19)22-16(4)30-23(25-22)24-21(26)14-17-6-12-20(13-7-17)31(27,28)15(2)3/h6-13,15H,5,14H2,1-4H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHMGXFSRAXUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2982204.png)
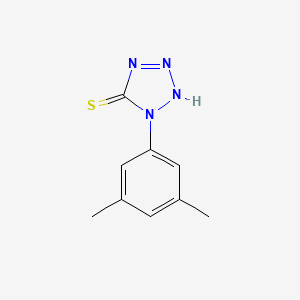
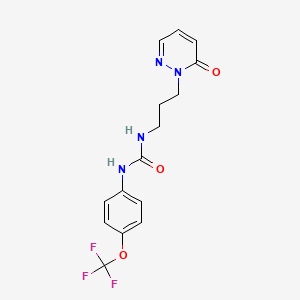
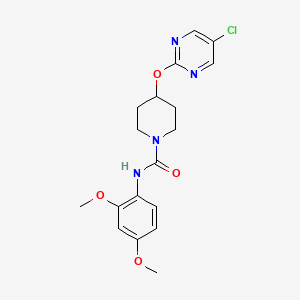
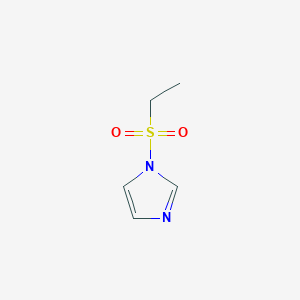
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2982212.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2982214.png)
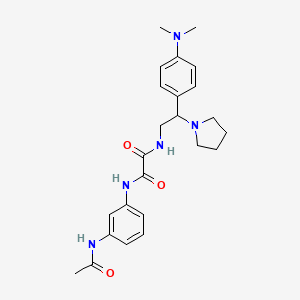
methanone](/img/structure/B2982218.png)
![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B2982219.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2982221.png)

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2982223.png)
